Epilactosa

Descripción general

Descripción

epi-Lactose is an epimer of Lactose and is also known to exhibit prebiotic properties.

Aplicaciones Científicas De Investigación

Efecto prebiótico

La epilactosa es un carbohidrato no digerible que tiene un buen efecto prebiótico . Promueve la absorción intestinal de minerales y se ha demostrado que estimula las bacterias productoras de butirato . El butirato es un metabolito beneficioso para la salud intestinal y sistémica .

Alivio de la osteopenia y la anemia posgastrectomias

Se ha descubierto que la this compound alivia la osteopenia y la anemia posgastrectomias . Esto se logra mediante la promoción de la absorción de calcio y ferrum .

Reducción del nivel de colesterol en plasma

La investigación ha indicado que la this compound puede ayudar a reducir el nivel de colesterol en plasma . Esto podría ser potencialmente beneficioso para controlar las afecciones relacionadas con el colesterol alto.

Prevención de la obesidad y los trastornos metabólicos

La this compound se ha asociado con la prevención de la obesidad y los trastornos metabólicos . <a data-citationid="9c8e59fd-fdb6-cf5d-2f73

Mecanismo De Acción

Target of Action

Epilactose primarily targets the gut microbiota . It has been shown to significantly stimulate the growth of butyrate-producing bacteria . These bacteria play a crucial role in maintaining gut health by producing butyrate, a short-chain fatty acid that serves as a primary energy source for colon cells and has anti-inflammatory properties .

Mode of Action

Epilactose interacts with its targets, the gut microbiota, by serving as a prebiotic . Prebiotics are non-digestible carbohydrates that promote the growth of beneficial gut bacteria . Epilactose is fermented by these bacteria, leading to the production of metabolites such as lactate, short-chain fatty acids, and gases . This interaction results in a modulation of the gut microbiota, promoting a healthier gut environment .

Biochemical Pathways

Epilactose is produced from lactose through a process of non-enzymatic catalysis . It is an epimer of lactose, meaning it has the same molecular formula but a different arrangement of atoms . The biochemical pathways affected by epilactose primarily involve the fermentation processes of the gut microbiota . The fermentation of epilactose by these bacteria leads to the production of beneficial metabolites, including butyrate .

Pharmacokinetics

As a non-digestible carbohydrate, it is likely that epilactose remains largely unabsorbed in the gut, where it can be fermented by the gut microbiota . This allows it to exert its prebiotic effects and promote intestinal mineral absorption .

Result of Action

The fermentation of epilactose by the gut microbiota results in the production of several metabolites, including lactate, short-chain fatty acids, and gases . Among these, butyrate is particularly beneficial for gut and systemic health . The production of butyrate is significantly increased in the presence of epilactose . This can lead to improved gut health and potentially other systemic benefits .

Action Environment

The action of epilactose is influenced by the environment within the gut, including the composition of the gut microbiota . The prebiotic effect of epilactose has been observed to be independent of the donor’s diet, suggesting that it may exert its beneficial effects across a range of gut environments . .

Análisis Bioquímico

Biochemical Properties

Epilactose is produced by the enzyme cellobiose 2-epimerase . This enzyme can convert lactose to epilactose . The biochemical properties and kinetic parameters of this enzyme have been studied .

Cellular Effects

It is known that epilactose is a non-digestible carbohydrate and has a good prebiotic effect . It promotes intestinal mineral absorption .

Molecular Mechanism

The molecular mechanism of epilactose involves its interaction with the enzyme cellobiose 2-epimerase . This enzyme catalyzes the epimerization of lactose to produce epilactose .

Temporal Effects in Laboratory Settings

The stability and degradation of epilactose over time in laboratory settings have not been extensively studied. It is known that epilactose is produced in heat-treated milk , suggesting that it is stable under high-temperature conditions.

Metabolic Pathways

Epilactose is involved in the lactose metabolic pathway . It is produced from lactose by the action of the enzyme cellobiose 2-epimerase .

Actividad Biológica

Epilactose, a rare sugar derived from the enzymatic conversion of lactose, has garnered attention for its potential prebiotic properties and health benefits. This article explores the biological activity of epilactose, detailing its production methods, physiological effects, and implications for human health based on diverse scientific sources.

Overview of Epilactose

Epilactose is generated through the action of cellobiose 2-epimerases (CE), enzymes that catalyze the conversion of lactose into this non-digestible carbohydrate. The significance of epilactose lies in its ability to serve as a substrate for beneficial gut bacteria, promoting gut health and potentially influencing metabolic processes.

Enzymatic Production

The production of epilactose can be achieved via various enzymatic processes. Notably, studies have demonstrated the effectiveness of thermophilic cellobiose 2-epimerases from microorganisms such as Caldicellulosiruptor saccharolyticus and Cellulosilyticum lentocellum. These enzymes facilitate the conversion of lactose to epilactose under controlled conditions.

Table 1: Summary of Epilactose Production Studies

| Study | Source of Enzyme | Temperature | Yield (g/L) | Time (hours) |

|---|---|---|---|---|

| C. lentocellum | 40°C | 24.0 | 28 | |

| C. saccharolyticus | 50°C | 7.49 | 24 | |

| Various | 8°C | 6.57 | 72 |

Biological Activity

Epilactose exhibits significant biological activity primarily through its prebiotic effects. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The following sections detail the specific biological activities associated with epilactose:

Prebiotic Effects

Research indicates that epilactose enhances the growth of butyrate-producing bacteria in the gut, which are crucial for maintaining intestinal health and preventing diseases such as colorectal cancer. In vitro studies have shown that fermentation of epilactose leads to higher butyrate production compared to other prebiotics like lactulose and raffinose.

Table 2: Comparison of Fermentation Products from Different Prebiotics

| Prebiotic | Butyrate Production (mmol/L) | CH₄ Reduction (fold) |

|---|---|---|

| Epilactose | 35.7 ± 2.6 | 5 |

| Lactulose | Moderate | Moderate |

| Raffinose | Low | Low |

Gut Microbiota Modulation

Epilactose has been shown to modulate gut microbiota composition positively. In a study involving fecal inocula from different dietary donors, epilactose supplementation resulted in significant increases in beneficial bacteria while reducing methane production—a gas associated with digestive inefficiencies and certain health issues.

Case Studies and Research Findings

- Epilactose in Milk Processing : A study demonstrated that epilactose can be produced directly in milk at industrially relevant temperatures (8°C), yielding significant amounts alongside lactulose. This dual production highlights its potential application in dairy processing to enhance nutritional value while utilizing lactose by-products effectively .

- Health Implications : In a clinical context, preliminary findings suggest that daily consumption of epilactose may offer health benefits similar to those observed with established prebiotics like fructooligosaccharides (FOS). However, further in vivo studies are required to establish optimal dosing and long-term effects .

Propiedades

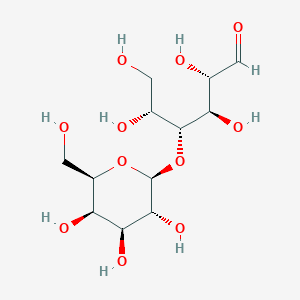

IUPAC Name |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-QMRWEYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50468-56-9, 20869-27-6 | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eplattosio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPILACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.